DAR Homogeneity: Dibromomaleimide Linkers Yield Predominantly DAR 4 vs. Heterogeneous DAR 0-8 from Conventional Maleimide Linkers
In a direct head-to-head comparison using trastuzumab as the model antibody, conjugation with a dibromomaleimide (DBM)-MMAF payload via interchain cysteine cross-linking yielded highly homogeneous ADCs containing predominantly four drugs per antibody (DAR 4). In contrast, the conventional maleimide (MC)-MMAF payload produced a heterogeneous mixture of species with DAR values of 0, 2, 4, 6, and 8 as major components [1]. Mass spectrometry and SEC-HPLC analysis confirmed that DBM conjugation generates a near-uniform population, whereas MC conjugation results in at least 106 chemically distinct molecular species due to stochastic labeling at multiple cysteine positions [2]. This homogeneity is achieved without antibody engineering—a critical advantage over recombinant site-specific methods [1].
| Evidence Dimension | Drug-to-antibody ratio (DAR) homogeneity of ADC products |
|---|---|
| Target Compound Data | Predominantly DAR 4 (homogeneous); LC-MS shows two isomeric products representing antibody conjugates loaded with 4 DBMs |
| Comparator Or Baseline | Conventional maleimide (MC-MMAF): heterogeneous DAR distribution spanning 0, 2, 4, 6, and 8; >106 distinct molecular species estimated |
| Quantified Difference | DBM yields a single predominant DAR 4 species vs. MC yielding a broad distribution of at least 5 major DAR populations (0, 2, 4, 6, 8) |
| Conditions | Trastuzumab (anti-HER2 IgG1), PBS pH 7.4, 37°C, TCEP reduction (8 equiv for DBM; 2.5 equiv for MC), 1 h conjugation at room temperature, analyzed by LC-MS and SEC-HPLC [1] |
Why This Matters
Homogeneous DAR 4 ADCs eliminate suboptimal low-DAR (inefficacious) and high-DAR (toxic, aggregation-prone) subpopulations, enabling predictable lot-to-lot reproducibility, simplified regulatory characterization, and a wider therapeutic window—directly impacting procurement decisions for ADC development programs.
- [1] Behrens CR, Ha EH, Chinn LL, et al. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs. Mol Pharm. 2015;12(11):3986-3998. doi:10.1021/acs.molpharmaceut.5b00432. PMCID: PMC7755308. View Source
- [2] Morais M, Nunes JPM, Karu K, et al. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Org Biomol Chem. 2017;15:2947-2952. Estimates >80 lysine residues and an average loading of 3-4 drugs/antibody yielding ~106 molecular species in heterogeneous lysine conjugates; DBM LC-MS data confirms DAR 4 loading with two isomeric products. View Source
